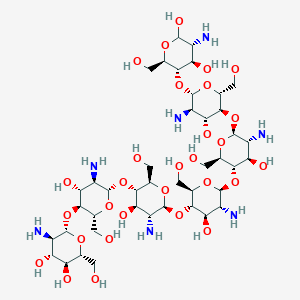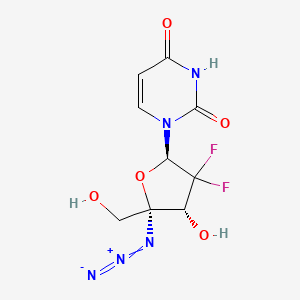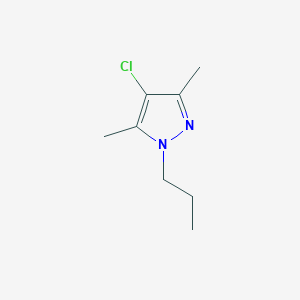
13H-Benzo(g)pyrido(2,3-a)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.
Méthodes De Préparation
The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve the use of high-pressure and high-temperature conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit enzymes such as topoisomerase . In medicine, it is being explored for its potential use in drug development. Additionally, in industry, it is used in the production of materials with unique optoelectronic properties .
Mécanisme D'action
The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple molecular targets makes it a promising candidate for further research and development.
Comparaison Avec Des Composés Similaires
13H-Benzo(g)pyrido(2,3-a)carbazole can be compared with other similar compounds such as 9H-carbazole and 13H-benzo(g)pyrido(3,2-a)carbazole. While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
207-88-5 |
|---|---|
Formule moléculaire |
C19H12N2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
Clé InChI |
SRFZWNXMRFIYRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)




![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)








